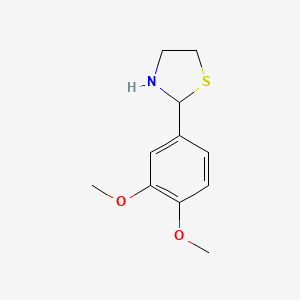

2-(3,4-Dimethoxyphenyl)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-13-9-4-3-8(7-10(9)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSCXLWNCIHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NCCS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986212 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-39-3 | |

| Record name | Thiazolidine, 2-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Thiazolidine and Analogues

General Synthetic Routes for the Thiazolidine (B150603) Ring System

The synthesis of the thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a well-established area of organic chemistry. wikipedia.orge3s-conferences.org The core structure is a versatile scaffold found in numerous biologically active compounds, including antibiotics like penicillin. wikipedia.orgtaylorandfrancis.com General synthetic approaches primarily rely on condensation and cyclization reactions.

Condensation Reactions for Thiazolidine Formation

The most direct and widely employed method for synthesizing the thiazolidine ring is the condensation reaction between a 1,2-aminothiol and a carbonyl compound (an aldehyde or a ketone). wikipedia.org This reaction forms the basis for creating a wide array of thiazolidine derivatives.

The fundamental reaction involves the nucleophilic attack of the thiol group and the amine group of a compound like cysteamine (B1669678) or the amino acid cysteine on the carbonyl carbon of an aldehyde or ketone. wikipedia.orgnih.gov The reaction typically proceeds through the formation of a hemiaminal or hemithioaminal intermediate, followed by cyclization and dehydration to yield the stable thiazolidine ring.

Research has shown that this condensation can be highly specific and efficient. For instance, the reaction between 1,2-aminothiols and aliphatic aldehydes can proceed rapidly and completely under physiological pH conditions (pD = 5, 7.4, and 9) within minutes. rsc.org The reaction is generally conducted under mild, often acidic, conditions which facilitate the dehydration step. nih.gov The choice of solvent and temperature can be adjusted to optimize the yield and purity of the resulting thiazolidine derivative.

Cyclization Strategies for Substituted Thiazolidines

Beyond the direct condensation of aminothiols and carbonyls, various cyclization strategies have been developed to produce substituted thiazolidines, particularly those with functionality at positions other than C-2. These methods offer access to a broader range of complex analogues.

One common strategy involves the cyclization of appropriately substituted acyclic precursors. For example, 4-thiazolidinones can be synthesized by reacting substituted thioureas with α-haloesters. researchgate.net This approach involves the formation of the N3-C4 bond through intramolecular cyclization. Similarly, multicomponent reactions (MCRs) provide an efficient pathway to complex thiazolidine structures in a single step. One-pot, four-component condensation-cyclization reactions have been developed for the synthesis of thiazolidine-4-one derivatives from hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. researchgate.net

Other advanced strategies include the cyclization of aziridines. The reaction of 2-aryl-N-tosylaziridines with phenyl isothiocyanate, catalyzed by Lewis acids like BF₃·OEt₂, can produce 2-iminothiazolidines in high yields. nih.gov These diverse cyclization methods highlight the flexibility of synthetic approaches to access a wide chemical space of thiazolidine derivatives.

Specific Synthetic Pathways for 2-(3,4-Dimethoxyphenyl)thiazolidine Core Structures

The synthesis of the target compound, this compound, requires the specific combination of the 3,4-dimethoxyphenyl moiety, typically introduced as an aldehyde, with an appropriate aminothiol (B82208).

Precursor Synthesis for the 3,4-Dimethoxyphenyl Moiety

The essential precursor for introducing the desired substitution at the C-2 position is 3,4-dimethoxybenzaldehyde (B141060), also known as veratraldehyde. chemicalbook.com This aromatic aldehyde is a valuable intermediate in the synthesis of various pharmaceuticals. chemicalbook.comgoogle.com Several methods have been established for its synthesis from readily available starting materials.

A common laboratory and industrial preparation involves the methylation of vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde). prepchem.com Other routes start from eugenol (B1671780), a major component of clove oil. The synthesis from eugenol involves methylation, isomerization to methylisoeugenol, and subsequent oxidation with reagents like potassium dichromate (K₂Cr₂O₇) to yield 3,4-dimethoxybenzaldehyde. ijcea.org Another reported method is the Sommelet reaction, which can produce pure 3,4-dimethoxybenzaldehyde from technical grade 3,4-dimethoxybenzyl chloride by reaction with hexamethylenetetramine followed by hydrolysis. google.com

Table 1: Selected Synthetic Routes to 3,4-Dimethoxybenzaldehyde

| Starting Material | Key Reagents | Reported Yield | Reference |

| Vanillin | Methylating agent (e.g., Dimethyl sulfate) | High | prepchem.com |

| Eugenol | 1. Dimethyl sulfate, 2. t-BuOK, 3. K₂Cr₂O₇ | 85.36% (Oxidation step) | ijcea.org |

| 3,4-Dimethoxybenzyl chloride | Hexamethylenetetramine, Acid/Ethanol (B145695) | Good | google.com |

| 1-(3′,4′-Dimethoxyphenyl) propene | Lignin peroxidase (LiP), H₂O₂ | - | nih.gov |

This table is for illustrative purposes and yields can vary based on specific reaction conditions.

Formation of the Thiazolidine Ring with Dimethoxyphenyl Substitution at C-2

The final step in constructing the this compound core involves the direct application of the general condensation reaction described in section 2.1.1. This key reaction couples the 3,4-dimethoxybenzaldehyde precursor with a 1,2-aminothiol.

The most straightforward synthesis is achieved by reacting 3,4-dimethoxybenzaldehyde with cysteamine (2-aminoethanethiol) under suitable conditions. Typically, the reaction is carried out in a solvent such as ethanol or toluene, often with catalytic amounts of acid to facilitate the cyclodehydration. The lone pair of electrons on the sulfur and nitrogen atoms of cysteamine attacks the electrophilic carbonyl carbon of the aldehyde, leading to an intermediate that readily cyclizes to form the stable five-membered thiazolidine ring. This reaction places the 3,4-dimethoxyphenyl group specifically at the C-2 position of the thiazolidine heterocycle.

Stereoselective Synthesis and Diastereomeric Control of this compound Derivatives

When the synthesis of thiazolidine derivatives involves chiral starting materials or creates new stereocenters, controlling the stereochemical outcome becomes a critical challenge. The synthesis of this compound from 3,4-dimethoxybenzaldehyde and an achiral aminothiol like cysteamine results in an achiral product. However, if a chiral aminothiol such as L-cysteine is used, a new stereocenter is generated at the C-2 position, in addition to the existing stereocenter at C-4. This results in the formation of a mixture of diastereomers. rsc.org

Achieving stereoselectivity in thiazolidine synthesis is an active area of research. The formation of a mixture of diastereomers has been noted in the synthesis of other complex thiazolidin-4-ones, where molecular modeling was required to investigate the potential binding modes of each isomer. nih.gov

Strategies to control the diastereomeric ratio include:

Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants can influence the facial selectivity of the cyclization reaction.

Catalyst Control: The use of chiral catalysts could potentially direct the reaction towards the formation of a single diastereomer.

Reaction Condition Optimization: Modifying solvents, temperature, and pH can sometimes influence the kinetic versus thermodynamic product distribution, which may favor one diastereomer over another.

For example, stereoselective synthesis has been achieved in related systems, such as the Staudinger ketene-imine reaction to form 1,3-thiazolidine-derived 4-spiro-β-lactams with a specific trans-configuration. researchgate.net While specific studies on the diastereomeric control for this compound derivatives are not extensively detailed in the surveyed literature, the principles from related heterocyclic syntheses provide a framework for approaching this synthetic challenge.

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The this compound core, typically synthesized via the condensation of 3,4-dimethoxybenzaldehyde with a cysteine-derived compound or other suitable amino-thiol precursors, offers several positions for subsequent chemical modification. These derivatization strategies are crucial for developing a library of related compounds. The main approaches involve substitution at the thiazolidine nitrogen (N-3), functionalization of the aromatic dimethoxyphenyl ring, and the synthesis of bis-thiazolidine structures.

Substitutions at the Thiazolidine Nitrogen (N-3)

The secondary amine nitrogen within the thiazolidine ring (position N-3) is a common site for derivatization, allowing for the introduction of a wide array of functional groups through alkylation and acylation reactions.

N-Alkylation: The nitrogen atom of the thiazolidine ring can be readily alkylated. This is typically achieved by first deprotonating the N-H group with a suitable base to form a more nucleophilic anion, which then reacts with an alkyl halide. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). arkat-usa.org For instance, reacting the this compound scaffold with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield the corresponding N-substituted derivatives. researchgate.netorganic-chemistry.org A one-step N-alkylation procedure using triethylamine as both a base and solvent with alkyl bromides has also been reported as a fast and efficient method for the N-alkylation of thiazolidine-2,4-diones at room temperature, a method applicable to this scaffold. arkat-usa.org

N-Acylation: Acylation of the thiazolidine nitrogen introduces a carbonyl group, forming an amide linkage. This is a standard transformation that can be accomplished using acylating agents like acyl chlorides or acid anhydrides. For example, the reaction of a thiazolidine derivative with acetic anhydride (B1165640) can introduce an acetyl group onto the nitrogen atom. nanobioletters.com This method can be applied to the this compound scaffold to produce N-acyl derivatives, which can alter the electronic properties and conformational flexibility of the ring system.

Functionalization of the Dimethoxyphenyl Ring

Direct functionalization of the 3,4-dimethoxyphenyl ring after the formation of the thiazolidine heterocycle is a less common strategy in the literature. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution. However, the reactivity of the thiazolidine ring itself, particularly the nitrogen and sulfur atoms, can complicate such reactions, potentially leading to undesired side products or decomposition.

The more prevalent and synthetically practical approach is to introduce the desired functional groups onto the benzaldehyde (B42025) precursor before the cyclization reaction that forms the thiazolidine ring. This allows for a wider range of substituents to be incorporated into the phenyl ring with greater control and predictability. For example, starting with a functionalized vanillin or veratraldehyde derivative allows for the synthesis of 2-aryl-thiazolidines with diverse substitution patterns on the aromatic ring.

Formation of Bis-thiazolidine Structures Incorporating the Dimethoxyphenyl Group

Bis-thiazolidine structures, where two thiazolidine rings are linked together, represent another class of derivatives. A common synthetic strategy to achieve these structures involves the use of a diamine linker.

A typical synthesis begins with the condensation reaction between two equivalents of 3,4-dimethoxybenzaldehyde and one equivalent of a diamine, such as ethylenediamine (B42938) or other aliphatic or aromatic diamines. researchgate.net This reaction, often carried out in an acidic medium, forms a bis-Schiff base intermediate. researchgate.net

In the subsequent and final step, this bis-Schiff base is treated with two equivalents of an α-mercaptocarboxylic acid, most commonly thioglycolic acid. researchgate.netnih.gov This leads to a cyclization reaction at both imine functionalities, forming the two thiazolidin-4-one rings simultaneously. The final product is a symmetrical bis-thiazolidinone molecule where the two heterocyclic rings are tethered by the linker derived from the diamine. researchgate.net This modular approach allows for the synthesis of a variety of bis-thiazolidine compounds by simply changing the diamine linker.

Mechanistic Insights into the Biological Actions of 2 3,4 Dimethoxyphenyl Thiazolidine and Analogues

Identification and Characterization of Molecular Targets

Research has identified several key molecular targets for 2-(3,4-dimethoxyphenyl)thiazolidine and its derivatives. These compounds are recognized for their anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai A primary target for many thiazolidine (B150603) derivatives is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. nih.govnih.govnih.gov

Another significant area of investigation is the interaction of these compounds with enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes. nih.govnih.gov Specifically, certain analogues have been shown to selectively inhibit COX-2. nih.govnih.gov Furthermore, some thiazolidine-based compounds have been explored as inhibitors of Dihydrofolate Reductase (DHFR) , an enzyme essential for nucleotide synthesis and a target for antimicrobial and anticancer therapies. nih.govnih.gov

Ligand-Receptor Binding Mechanisms (e.g., Peroxisome Proliferator-Activated Receptors Gamma (PPARγ) Agonism)

The interaction of this compound derivatives with PPARγ is a key mechanism underlying their therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes. nih.govnih.gov PPARγ agonists, such as those in the thiazolidinedione class, bind to the ligand-binding domain of the receptor. nih.gov This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression. youtube.com

The typical structure of a PPARγ agonist includes a polar head group, a hydrophobic tail, and a linker. nih.gov The thiazolidinedione ring often serves as the acidic head group, forming crucial hydrogen bonds with amino acid residues within the PPARγ active site, such as Gln286, Ser289, His323, and Tyr473. nih.gov The dimethoxyphenyl group in this compound contributes to the hydrophobic interactions within the binding pocket. nih.gov Molecular docking studies have been instrumental in visualizing these interactions and have shown that derivatives can exhibit varying binding affinities and modes, leading to partial or full agonism.

Cellular Pathway Modulation (e.g., Insulin (B600854) Signaling, Inflammatory Cascades)

The activation of PPARγ by this compound analogues initiates a cascade of downstream cellular events.

Insulin Signaling: By acting as insulin sensitizers, these compounds enhance the action of insulin in peripheral tissues. nih.govnih.gov PPARγ activation promotes the uptake and storage of fatty acids in adipose tissue and increases the production of adiponectin, a hormone that improves insulin sensitivity. nih.gov This leads to enhanced glucose uptake by tissues and a reduction in blood glucose levels. nih.gov Thiazolidinediones have been shown to slow the progression of β-cell function loss and improve insulin sensitivity more effectively than some other antidiabetic agents. nih.gov

Inflammatory Cascades: The modulation of inflammatory pathways is another significant action of these compounds. nih.gov PPARγ activation can reduce the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), plasminogen activator inhibitor-1 (PAI-1), and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect is also mediated through the inhibition of enzymes like COX-2, which are responsible for the production of prostaglandins (B1171923), key players in the inflammatory response. nih.goveurekaselect.com The cyclooxygenase and 5-lipoxygenase pathways are two major pro-inflammatory routes that convert arachidonic acid into prostaglandins and leukotrienes, respectively, and modulation of these pathways is key to controlling inflammation. eurekaselect.com

Enzymatic Inhibition Kinetics and Specificity (e.g., COX-1/COX-2 isoforms, DHFR)

The inhibitory effects of this compound analogues on specific enzymes have been a subject of detailed investigation.

COX-1/COX-2 Isoforms: Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. mdpi.com Some analogues of this compound have demonstrated selectivity for COX-2 over COX-1. nih.govnih.gov For instance, research on chiral 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] revealed that different stereoisomers possess varying selectivity ratios for COX-1/COX-2. nih.gov The dextrorotatory enantiomer was found to be a highly selective COX-2 inhibitor, while the levorotatory form was moderately selective. nih.gov This selectivity is crucial as COX-1 is involved in physiological functions like protecting the gastric mucosa, whereas COX-2 is primarily induced during inflammation. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. nih.gov Inhibition of DHFR can lead to cell death and is a validated strategy for antimicrobial and anticancer therapies. nih.govnih.gov Some thiazole (B1198619) and thiazolidinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov The mechanism of inhibition is often competitive, where the inhibitor molecule resembles the natural substrate (folate) and competes for binding at the enzyme's active site. libretexts.org The potency of these inhibitors is typically evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Below is an interactive data table summarizing the inhibitory activities of some thiazolidinone derivatives against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 10b | 4.8 | - | - |

| 10f | - | 0.96 | High |

| Lead Compound | - | - | - |

| Novel Compound 11 | - | - | >30 times higher than lead |

| Data sourced from research on diphenyl thiazole derivatives. nih.gov |

Structure Activity Relationship Sar Analysis of 2 3,4 Dimethoxyphenyl Thiazolidine Derivatives

Influence of Substitutions on the Thiazolidine (B150603) Ring System on Bioactivity

The bioactivity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Modifications at the C-2, N-3, and C-4 positions can drastically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. nih.gov

Impact of the 3,4-Dimethoxyphenyl Moiety at the C-2 Position

The presence of a 3,4-dimethoxyphenyl group at the 2-position of the thiazolidine ring is a key structural feature that influences the compound's physicochemical properties and its interaction with biological targets. ontosight.ai This moiety, with its two methoxy (B1213986) groups on the phenyl ring, can affect the molecule's solubility, stability, and lipophilicity. ontosight.ai For instance, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, the inclusion of a 3,4-dimethoxyphenyl substituent was a point of variation studied for its effect on antimicrobial activity. nih.gov The methoxy groups can act as hydrogen bond acceptors, potentially anchoring the ligand within the binding site of a receptor or enzyme. Research into thiazolidine compounds has highlighted their potential for antioxidant, anti-inflammatory, and antimicrobial effects, with the specific substituents on the phenyl ring playing a crucial role in these activities. ontosight.ai

Effects of Substitutions at the N-3 Position

Substitutions at the N-3 position of the thiazolidine ring are critical in defining the biological activity of many derivatives. In some contexts, an unsubstituted N-3 position is essential for activity. For example, studies on thiazolidine-2,4-dione derivatives as inhibitors of P. aeruginosa PhzS revealed that N1-substituted compounds were inactive, suggesting that the hydrogen-bonding capability of the nitrogen atom is crucial for binding to the target. nih.gov

Conversely, in other molecular frameworks, N-3 functionalization leads to enhanced potency. For certain peroxisome proliferator-activated receptor gamma (PPARγ) modulators, N-substitution is explored to reduce side effects associated with the acidic proton at N-3. nih.gov Research on thiazolidin-4-ones as antidiabetic agents showed that introducing a chloro-substituted phenyl ring at the N-3 position generally resulted in more active antioxidant compounds compared to their unsubstituted phenyl analogues. nih.gov Furthermore, the addition of an acetate (B1210297) chain at the nitrogen position was found to increase binding affinity, attributed to the formation of polar interactions with key amino acid residues in the target's binding site. nih.gov

| N-3 Substituent | Target/Activity | Observation | Reference |

| Unsubstituted (H) | P. aeruginosa PhzS Inhibition | Essential for activity; H-bonding capability is key. | nih.gov |

| Acetate chain | NAD+ dependent enzymes | Increased binding affinity due to polar interactions. | nih.gov |

| Phenyl vs. Chloro-phenyl | Antioxidant Activity | Chloro-phenyl derivatives were generally more active. | nih.gov |

Role of Carbonyl Groups in Thiazolidinone Analogues

The presence of carbonyl groups, particularly in thiazolidinone analogues like thiazolidine-2,4-diones (TZDs), is a determining factor for their pharmacological effects. ontosight.aiscielo.br These carbonyls, typically at the C-2 and C-4 positions, are crucial for interactions with biological targets. ontosight.ai They can participate in hydrogen bonding, which is often essential for anchoring the molecule within an active site. ontosight.ainih.gov

In the case of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, the carbonyl group of the 4-thiazolidinone (B1220212) scaffold forms a vital hydrogen bond with the amino acid Tyr38. nih.gov Replacing the 4-oxo group significantly reduces or abolishes inhibitory activity. nih.gov Similarly, the carbonyl groups in thiazolidine-2,4-diones are known to be key to their diverse biological activities, including antimicrobial and antiviral properties. ontosight.aiscielo.br The specific positioning of these groups can influence the compound's ability to interact with specific enzymes or receptors. ontosight.ai For example, the C-4 carbonyl may be involved in kinase inhibition, while the C-2 carbonyl interacts with other targets. ontosight.ai The reactivity of these carbonyls can be different; the C-4 carbonyl is generally considered highly unreactive compared to the C-2 position. nih.gov

| Carbonyl Position | Target/Activity | Role | Reference |

| C-4 | hDHODH Inhibition | Forms essential hydrogen bond with Tyr38. | nih.gov |

| C-2 and C-4 | General Bioactivity | Participate in hydrogen bonding and non-covalent interactions with targets. | ontosight.ai |

| C-2 and C-4 | 13C NMR | Signals observed at ~168 ppm and ~167 ppm, respectively. | nih.gov |

Electronic and Steric Effects of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 2-(3,4-dimethoxyphenyl)thiazolidine derivatives are profoundly influenced by the electronic and steric properties of their substituents. The interplay between electron-donating and electron-withdrawing groups, as well as the size and spatial arrangement of atoms, dictates the molecule's ability to fit into and interact with its biological target. nih.govnih.gov

Electron-donating groups, such as the methoxy groups in the 3,4-dimethoxyphenyl moiety, can increase electron density in the aromatic ring, which can enhance interactions with electron-deficient pockets in a receptor. ontosight.ai Studies on some thiazolidine derivatives revealed that small, polar, electron-donating groups on the C-2 phenyl ring were favorable for anticonvulsant activity. nih.gov In contrast, the introduction of strong electron-withdrawing groups, like a nitro group, can lower the energy of molecular orbitals, which may be advantageous for charge transport properties but can also render a compound inactive for certain targets. nih.govnih.gov For instance, para-substituted electron-accepting groups on the phenyl ring of thiazolidinediones resulted in inactive compounds against P. aeruginosa PhzS. nih.gov

Steric factors also play a critical role. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule in a binding site. For thiazolidine-2,4-diones, steric restraints are key for binding affinity; di-substitution at the meta position of the phenyl ring can lead to inactivity, whereas a single meta-substituent may only reduce affinity. nih.gov

| Substituent Type | Position | Effect on Bioactivity | Example | Reference |

| Electron-Donating (small, polar) | C-2 Phenyl Ring | Favorable for anticonvulsant activity. | - | nih.gov |

| Electron-Accepting | para-position of Phenyl Ring | Resulted in inactive compounds. | P. aeruginosa PhzS inhibitors | nih.gov |

| Electron-Withdrawing (-NO2) | Phenyl Ring | Lowered HOMO/LUMO energy levels. | Benzothiazole Derivatives | nih.gov |

| Steric Bulk (di-substitution) | meta-position of Phenyl Ring | Led to inactive compounds. | Thiazolidine-2,4-dione derivatives | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dimethoxyphenyl Thiazolidine

Molecular Dynamics (MD) Simulations

Conformational Studies and Flexibility Analysis of the Compound

The three-dimensional conformation of 2-(3,4-Dimethoxyphenyl)thiazolidine is crucial for its biological activity, as it dictates how the molecule can interact with the binding sites of proteins. Conformational analysis of this molecule involves identifying the most stable arrangements of its atoms and the energy barriers between these different conformations.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, studies on similar heterocyclic systems provide valuable insights. For instance, conformational analysis of 3,3′-, 3,4′- and 4,4′-dimethoxy-2,2′-bithiophenes has shown a preference for non-planar conformations in non-condensed phases. nih.gov This suggests that the this compound molecule likely also favors a non-planar arrangement between its aromatic and heterocyclic rings to minimize steric hindrance. The flexibility is a key feature, allowing the molecule to adapt its shape to fit into different protein binding pockets. researchgate.net

Theoretical calculations, such as those using NMR spectroscopy and computational methods at the DFT and MP2 levels of theory, are powerful tools for investigating the conformational behavior of such molecules. These methods can predict the most stable conformers and the energy barriers for ring inversion and rotation around single bonds.

Stability and Dynamics of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability and dynamics of a ligand bound to its protein target. medmedchem.com

The iMODS simulation server can be used to predict the collective motions of the protein-ligand complex, revealing flexible and rigid regions that contribute to the structural stability of the complex. Low-frequency modes from these simulations can indicate significant, large-scale protein movements that facilitate the sustained and effective binding of the ligand. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in understanding the electronic properties and reactivity of molecules like this compound. nih.gov These calculations can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Experimental and computational studies on related molecules, such as 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, have shown that optimized geometries calculated by DFT methods can accurately reproduce crystal structures determined by X-ray diffraction. researchgate.net Furthermore, theoretical vibrational frequencies and chemical shifts from DFT calculations often show good agreement with experimental data. researchgate.net

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

For example, DFT calculations on fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of monomeric units leads to a decrease in the HOMO-LUMO gap, suggesting enhanced electronic properties. In a study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, the optical energy gap was calculated to be around 3.91 eV. DFT computations on this molecule also revealed an inverse relationship between the first hyperpolarizability and the HOMO-LUMO gap.

The following table summarizes hypothetical electronic properties for this compound based on typical values for similar organic molecules, as specific experimental or calculated data is not available.

| Electronic Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Synthetic Exploration and Biological Evaluation of Advanced 2 3,4 Dimethoxyphenyl Thiazolidine Analogues and Hybrid Structures

Design and Synthesis of Novel Thiazolidine-Based Hybrid Molecules

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with potentially synergistic or additive biological effects. nih.govnih.gov This approach aims to improve the affinity and efficacy of the resulting compound or to create molecules that can interact with multiple biological targets. nih.gov

The thiazolidine (B150603) scaffold, particularly the thiazolidine-2,4-dione derivative, is a popular component in the design of such hybrids due to its versatile chemical nature and established presence in biologically active compounds. mdpi.comresearchgate.netnih.gov The design strategy often involves integrating the thiazolidine-2,4-dione core with other known bioactive moieties, such as acridine (B1665455), pyrazole (B372694), or triazole, through various linkers. mdpi.comnih.govmdpi.com

For instance, novel hybrids integrating a thiazolidine-2,4-dione, an acridine moiety, and an acetamide (B32628) linker have been synthesized. researchgate.netnih.gov The rationale for this design is to combine the DNA intercalating and topoisomerase inhibiting properties of acridine with the diverse biological profile of the thiazolidine-2,4-dione ring to create potent antitumor agents. mdpi.comresearchgate.net The synthesis is typically a multi-step process, which may involve a convergent strategy where different fragments of the molecule are prepared separately before being joined together. mdpi.com

Another example involves the conjugation of thiazolidine-2,4-dione with a pyrazole moiety. nih.gov These hybrids have been synthesized and evaluated for a range of activities, including antidiabetic and anti-inflammatory effects. The synthesis process generally follows a multi-step reaction procedure, with the final products characterized by various spectroscopic methods. nih.gov Similarly, hybrids of thiazolidine-2,4-dione and triazoles have been developed, showing promising antifungal activity. mdpi.com

The biological evaluation of these hybrid molecules often reveals important structure-activity relationships (SAR). For example, in acridine-thiazolidine-2,4-dione hybrids, the presence of electron-withdrawing groups and the specific substitution pattern on the acridine core were found to significantly influence cytotoxic potency against cancer cell lines. researchgate.netnih.gov

Table 1: Examples of Thiazolidine-Based Hybrid Molecules and Their Biological Activity

| Hybrid Compound Class | Target/Activity | Key Findings | Reference |

| Acridine-Thiazolidine-2,4-dione | Anticancer (HCT116, HeLa) | Compound 12c·2HCl showed excellent activity against HCT116 cells (IC₅₀ = 5.4 µM). Compound 7d·2HCl was potent against HeLa cells (IC₅₀ = 4.55 µM). | nih.gov |

| Pyrazole-Thiazolidine-2,4-dione | Antidiabetic, Anti-inflammatory | Compound GB14 showed significant blood glucose-lowering activity. Compound GB7 was a potent anti-inflammatory agent. | nih.gov |

| Triazole-Thiazolidine-2,4-dione | Antifungal (Candida spp.) | Leader compounds demonstrated MIC values between 0.003 µg/mL and 0.5 µg/mL, superior to some commercial azole drugs. | mdpi.com |

| Benzimidazole-Thiazolidine-2,4-dione | Antitubercular (Mtb) | Compounds 5e (nitro group) and 5h (trifluoromethyl group) showed potent activity against drug-sensitive and drug-resistant TB strains. | uobasrah.edu.iq |

Development of Multi-Targeting Ligands Incorporating the Dimethoxyphenylthiazolidine Scaffold

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple pathological pathways. nih.govnih.gov This complexity has driven a shift from the traditional "one molecule-one target" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com MTDLs are single compounds designed to interact with two or more distinct biological targets, offering the potential for improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.govnih.gov

The thiazolidine-2,4-dione scaffold has emerged as a promising framework for designing MTDLs due to its ability to be functionalized and its known interaction with various biological targets. researchgate.net Researchers have successfully developed thiazolidine-dione-based compounds that act as conjoint inhibitors of key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

For example, a series of novel thiazolidine-2,4-diones were designed and synthesized as dual inhibitors of EGFRT790M (a mutation conferring resistance to some cancer therapies) and VEGFR-2. nih.gov The design rationale often involves modifying lead inhibitors of these kinases, retaining essential pharmacophoric features while incorporating the thiazolidine-dione moiety to achieve dual inhibition. nih.govnih.gov Biological evaluations of these compounds against various cancer cell lines have identified derivatives with potent inhibitory activity against both targets. nih.gov

The development of MTDLs is not limited to oncology. In the context of Alzheimer's disease, the MTDL approach is considered a valuable strategy to simultaneously address different aspects of the disease's pathology, such as cholinergic deficiency and protein aggregation. nih.govnih.gov The versatility of the thiazolidine scaffold makes it a candidate for developing such multipotent drugs for neurodegenerative diseases. mdpi.com

Table 2: Thiazolidine-Based Multi-Targeting Ligands

| Compound | Target 1 | IC₅₀ (µM) | Target 2 | IC₅₀ (µM) | Cell Line (Activity) | Reference |

| 6b | VEGFR-2 | 0.85 | EGFRT790M | 0.95 | HepG2 (IC₅₀ = 5.35 µM) | nih.gov |

| 6c | VEGFR-2 | 0.90 | EGFRT790M | 1.10 | HepG2 (IC₅₀ = 5.60 µM) | nih.gov |

| 6a | VEGFR-2 | 1.50 | EGFRT790M | 1.65 | HepG2 (IC₅₀ = 11.90 µM) | nih.gov |

| 4i | VEGFR-2 | 1.80 | EGFRT790M | 2.10 | HepG2 (IC₅₀ = 12.11 µM) | nih.gov |

Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Activity

Bioisosteric Replacements

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds. drughunter.commdpi.com It involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. drughunter.comcambridgemedchemconsulting.com This approach can be used to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.commdpi.com

In the context of 2-(3,4-dimethoxyphenyl)thiazolidine analogues, bioisosteric replacement can be applied to various parts of the molecule. A key area of interest is the 3,4-dimethoxyphenyl group. For example, replacing the methoxy (B1213986) groups with other substituents or even replacing the entire phenyl ring can modulate metabolic stability and activity. cambridgemedchemconsulting.com Research has shown that replacing methoxy groups with five or six-membered rings can restore metabolic stability that is lost when replaced by simple alkyl groups. cambridgemedchemconsulting.com Another common bioisosteric replacement is the substitution of hydrogen with fluorine to block metabolic cleavage or modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com

Scaffold Hopping

Scaffold hopping is a more drastic design strategy that involves replacing the core molecular structure (the scaffold) of a ligand with a different one, while preserving the essential interactions with the biological target. nih.govtmu.edu.tw This approach is a powerful tool for discovering novel chemical classes of active compounds, refining pharmacodynamic and pharmacokinetic properties, and navigating existing patent landscapes. nih.govtmu.edu.tw

For the this compound family, scaffold hopping could involve replacing the thiazolidine ring with other heterocyclic systems that can maintain a similar three-dimensional arrangement of key functional groups. Computational methods are often employed to identify potential replacement scaffolds that can mimic the biological activity of the original compound. nih.gov This strategy has been successfully used to generate libraries of bifunctional inhibitors for various targets, leading to the discovery of compounds with superior properties. tmu.edu.tw An integrated approach, combining computational tools with advanced synthetic methodologies, is crucial for the success of scaffold-hopping campaigns in drug discovery. nih.govtmu.edu.tw

Future Research Directions in Thiazolidine Chemistry

Integration of Advanced Synthetic Methodologies for Sustainable Production

The chemical synthesis of thiazolidine (B150603) derivatives is continuously evolving, with a growing emphasis on sustainable and efficient methods. Traditional synthetic routes are being re-evaluated in favor of greener alternatives that minimize waste and energy consumption.

Modern approaches to synthesizing the core thiazolidine structure have moved towards more environmentally friendly methods. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of thiazolidinediones, a related class of compounds. nih.govmdpi.com This methodology often involves solvent-free or aqueous conditions, further contributing to the sustainability of the process. nih.gov One-pot synthetic protocols are also gaining traction, allowing for the construction of complex thiazolidine derivatives in a single step, which enhances efficiency and reduces the generation of intermediate waste products. nih.gov

The synthesis of 2-(3,4-dimethoxyphenyl)thiazolidine and its analogs can benefit from these advanced methodologies. For example, the Knoevenagel condensation, a key reaction in the formation of certain thiazolidine derivatives, can be optimized using catalysts like piperidine (B6355638) in more benign solvents. researchgate.net Future research will likely focus on the application of flow chemistry and solid-phase synthesis to further streamline the production of these compounds, making them more accessible for extensive biological evaluation.

Table 1: Comparison of Synthetic Methodologies for Thiazolidine Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Conventional Heating | Well-established procedures. | Often requires long reaction times and high energy input. | Applicable but less efficient and sustainable. |

| Microwave Irradiation | Shorter reaction times, increased yields, fewer side products. mdpi.com | Requires specialized equipment. | High potential for rapid and efficient synthesis. nih.govmdpi.com |

| One-Pot Synthesis | Increased efficiency, reduced waste. nih.gov | Can be challenging to optimize for complex molecules. | Promising for streamlined production of derivatives. |

| Solvent-Free Reactions | Environmentally friendly, reduced cost. | Limited by the physical properties of reactants. | Feasible for specific reaction steps. |

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful tools for a holistic view of the molecular interactions of these compounds within biological systems. nih.govembopress.orgmdpi.com

Thiazolidinediones, a well-studied class of thiazolidine derivatives, are known to exert their effects by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. nih.govnih.govresearchgate.net This activation leads to a cascade of downstream effects, including improved insulin (B600854) sensitivity. nih.govnih.gov However, the complete picture of their mechanism, including potential off-target effects, is still being pieced together.

Omics technologies can provide a more comprehensive understanding by simultaneously measuring changes in thousands of genes, proteins, and metabolites following treatment with a thiazolidine derivative. embopress.org For example, transcriptomics can identify all the genes whose expression is altered, proteomics can reveal changes in protein levels and post-translational modifications, and metabolomics can map the resulting shifts in metabolic pathways. nih.govmdpi.com Integrating these multi-omics datasets can help construct detailed causal networks that elucidate the complete mechanism of action, identify novel biological targets, and potentially predict adverse effects. embopress.org A recent study highlighted the use of spatial fluxomics to understand the differential effects of thiazolidinediones on osteogenesis and adipogenesis, showcasing the power of these advanced techniques. nih.gov

Table 2: Application of Omics Technologies in Thiazolidine Research

| Omics Technology | Information Gained | Potential Insights for this compound |

| Genomics/Transcriptomics | Changes in gene expression profiles. nih.gov | Identification of target genes and pathways affected by the compound. |

| Proteomics | Alterations in protein abundance and modifications. nih.gov | Understanding the direct protein targets and downstream signaling cascades. |

| Metabolomics | Fluctuations in metabolite levels. mdpi.com | Mapping the metabolic reprogramming induced by the compound. |

| Multi-Omics Integration | A holistic view of the compound's biological effects. embopress.org | Comprehensive mechanistic understanding and identification of novel therapeutic targets. |

Exploration of Emerging Therapeutic Applications and Undiscovered Biological Targets (Pre-clinical)

While some thiazolidine derivatives are established as antidiabetic agents, the therapeutic potential of the broader class of compounds, including this compound, extends far beyond this indication. nih.gov Pre-clinical research is actively exploring a wide range of other applications.

Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. nih.govnih.gov Some compounds have been shown to inhibit tumor angiogenesis, induce apoptosis, and arrest the cell cycle in cancer cell lines. nih.gov For instance, certain derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Furthermore, the thiazolidine scaffold has been investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. nih.govontosight.ai The ability of these compounds to modulate various biological pathways makes them attractive candidates for the development of new treatments for a variety of diseases. encyclopedia.pub For example, some derivatives have shown promising activity against bacterial and fungal strains. nih.gov The structural versatility of the thiazolidine ring allows for the synthesis of a diverse library of compounds, each with the potential to interact with different biological targets. nih.gov

Future pre-clinical research will likely focus on screening this compound and its analogs against a broader range of biological targets to uncover novel therapeutic opportunities. This exploration will be guided by computational methods, such as molecular docking, to predict binding affinities and inform the design of more potent and selective compounds. researchgate.net

Table 3: Investigated Pre-clinical Therapeutic Areas for Thiazolidine Derivatives

| Therapeutic Area | Investigated Mechanism of Action | Reference |

| Anticancer | Inhibition of angiogenesis (e.g., VEGFR-2), induction of apoptosis, cell cycle arrest. | nih.gov |

| Antimicrobial | Inhibition of bacterial cell wall synthesis (e.g., Mur ligases). | nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | ontosight.ai |

| Antioxidant | Scavenging of reactive oxygen species. | encyclopedia.pub |

| Antidiabetic | PPAR-γ agonism, improved insulin sensitivity. | nih.govdiabetesjournals.org |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3,4-Dimethoxyphenyl)thiazolidine derivatives, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example, thiosemicarbazone intermediates (e.g., 57a/b) react with α-halo carbonyl compounds (e.g., chloroacetone or ethyl 2-bromopropanoate) under reflux in ethanol with anhydrous sodium acetate to yield thiazolidine derivatives . Key intermediates and final products are characterized using:

- Elemental analysis for composition verification.

- IR spectroscopy to confirm functional groups (e.g., C=S, C=O stretches).

- ¹H NMR to resolve substituent positions and ring proton environments.

- Thin-layer chromatography (TLC) to establish purity and individuality .

Q. What in vitro models are commonly used to evaluate the antimicrobial activity of this compound derivatives?

Antifungal activity is assessed against strains like Aspergillus niger, A. flavus, and yeast (Saccharomyces cerevisiae, Candida albicans). Activity is compared to reference drugs (e.g., ketoconazole) using standardized MIC (minimum inhibitory concentration) assays. Derivatives such as 59b exhibit potency comparable to ketoconazole, highlighting structure-dependent efficacy .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods with proper ventilation.

- Store compounds in sealed containers away from oxidizers and ignition sources.

- Dispose of waste via certified hazardous material protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between structurally similar thiazolidine derivatives?

Methodological approaches include:

- Dose-response profiling to clarify potency differences.

- Structural modification studies (e.g., varying methoxy substituents or thiazolidine ring substituents) to isolate pharmacophores.

- Comparative molecular docking to assess binding affinity variations in target enzymes (e.g., fungal lanosterol demethylase) .

Q. What computational tools predict the acute toxicity of this compound derivatives, and what are their limitations?

The GUSAR-online platform predicts toxicity via QSAR (quantitative structure-activity relationship) models. While effective for preliminary screening, its reliability depends on the training dataset’s chemical diversity. Experimental validation (e.g., in vivo LD₅₀ assays) is critical to address discrepancies between predicted and observed toxicity .

Q. How does the substitution pattern on the thiazolidine ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., nitro substituents) enhance antifungal activity by increasing electrophilicity.

- Methoxy groups at the 3,4-positions on the phenyl ring improve bioavailability via lipophilicity modulation.

- Steric hindrance from bulky substituents (e.g., naphthalene sulfonyl groups) can reduce binding efficiency .

Q. What strategies optimize reaction yields in multi-step syntheses of thiazolidine derivatives?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in aryl-substituted analogs .

- Solvent optimization : Ethanol or DMF enhances intermediate solubility during cyclocondensation.

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

Q. How do stereochemical variations in this compound derivatives affect bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.